molecular formula C14H17Cl2N5OS B14929068 1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea

1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea

Cat. No.: B14929068
M. Wt: 374.3 g/mol
InChI Key: SAFAKEFNNWTNSO-UHFFFAOYSA-N
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Description

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a dichlorobenzyl group, and a methoxypropyl thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with 1H-1,2,4-triazole-3-thiol under basic conditions to form the intermediate compound. This intermediate is further reacted with 3-methoxypropylamine to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. The triazole ring is known to interact with metal ions, which can enhance its binding affinity to biological targets. The dichlorobenzyl group contributes to the compound’s lipophilicity, facilitating its penetration into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-(3-METHOXYPROPYL)THIOUREA is unique due to its combination of a triazole ring and a thiourea moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H17Cl2N5OS

Molecular Weight

374.3 g/mol

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(3-methoxypropyl)thiourea

InChI

InChI=1S/C14H17Cl2N5OS/c1-22-6-2-5-17-14(23)19-13-18-9-21(20-13)8-10-3-4-11(15)7-12(10)16/h3-4,7,9H,2,5-6,8H2,1H3,(H2,17,19,20,23)

InChI Key

SAFAKEFNNWTNSO-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NC1=NN(C=N1)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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